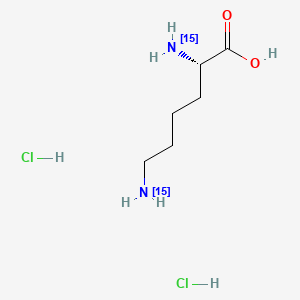
L-Lysine-15N2 (dihydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine-15N2 (dihydrochloride) is a stable isotope-labeled compound of L-lysine, an essential amino acid. This compound is specifically labeled with nitrogen-15 isotopes, making it valuable for various scientific research applications. The dihydrochloride form enhances its solubility and stability, facilitating its use in experimental settings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-15N2 (dihydrochloride) involves the incorporation of nitrogen-15 isotopes into the lysine molecule. This is typically achieved through microbial fermentation using a nitrogen-15 enriched medium. The resulting L-lysine is then converted to its dihydrochloride form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of L-Lysine-15N2 (dihydrochloride) follows a similar approach but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with nitrogen-15 enriched substrates. The L-lysine produced is then purified and converted to its dihydrochloride form through crystallization and drying processes .
化学反应分析
Types of Reactions
L-Lysine-15N2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like halides or amines in the presence of catalysts.
Major Products Formed
Oxidation: Produces keto acids and aldehydes.
Reduction: Forms primary and secondary amines.
Substitution: Results in various substituted lysine derivatives.
科学研究应用
L-Lysine-15N2 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics.
Biology: Employed in metabolic flux analysis to trace metabolic pathways and quantify metabolic rates.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
作用机制
The mechanism of action of L-Lysine-15N2 (dihydrochloride) is primarily related to its role as a labeled amino acid. It integrates into proteins and peptides, allowing researchers to track and analyze metabolic processes. The nitrogen-15 label provides a distinct signal in NMR and mass spectrometry, facilitating the study of molecular interactions and pathways .
相似化合物的比较
L-Lysine-15N2 (dihydrochloride) is unique due to its nitrogen-15 labeling. Similar compounds include:
L-Lysine-13C6,15N2 hydrochloride: Labeled with both carbon-13 and nitrogen-15 isotopes.
L-Lysine-ε-15N hydrochloride: Labeled with nitrogen-15 at the epsilon position.
L-Lysine-4,4,5,5-d4 hydrochloride: Deuterium-labeled lysine
These compounds are used in similar research applications but offer different labeling options for specific experimental needs.
属性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC 名称 |
(2S)-2,6-bis(15N)(azanyl)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1,8+1;; |
InChI 键 |
JBBURJFZIMRPCZ-WLJXYRRISA-N |
手性 SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl.Cl |
规范 SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















